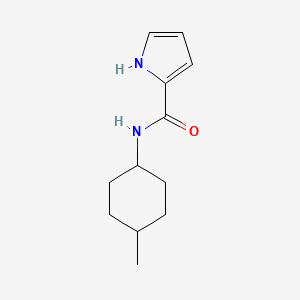![molecular formula C17H12N4OS B7503688 N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B7503688.png)
N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as GSK2606414 and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments. In
Mecanismo De Acción
The mechanism of action of N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide involves the inhibition of the eukaryotic translation initiation factor 4E (eIF4E) pathway. This pathway is essential for the translation of mRNA into proteins and is often overactivated in cancer cells. By inhibiting this pathway, this compound can prevent the translation of oncogenes and other proteins that are essential for cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound can induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In neurodegenerative diseases, this compound can improve memory and cognitive function by enhancing synaptic plasticity and reducing neuroinflammation. In infectious diseases, this compound can inhibit the replication of the hepatitis C virus by targeting the viral RNA polymerase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide is its specificity for the eIF4E pathway, which makes it a promising candidate for cancer therapy. Additionally, this compound has been shown to have low toxicity in animal models, which is a crucial factor for drug development. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for the research on N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide. One of the potential applications of this compound is in combination therapy for cancer, where it can be used in conjunction with other drugs to enhance their efficacy. Additionally, this compound can be modified to improve its solubility and bioavailability, which can make it a more viable candidate for drug development. Finally, this compound can be studied further for its potential applications in other diseases, such as viral infections and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide involves a multi-step process. The first step involves the reaction of 2-amino-4-(1H-indol-3-yl)thiazole with 2-bromo-3-pyridinecarboxylic acid, which leads to the formation of the intermediate compound. This intermediate is then subjected to a Suzuki-Miyaura coupling reaction with boronic acid, followed by a palladium-catalyzed amination reaction to yield the final product.
Aplicaciones Científicas De Investigación
N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting the eukaryotic translation initiation factor 4E (eIF4E) pathway. In neurodegenerative diseases, this compound has been studied for its potential to improve memory and cognitive function. In infectious diseases, this compound has been shown to inhibit the replication of the hepatitis C virus.
Propiedades
IUPAC Name |
N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4OS/c22-16(11-4-3-7-18-8-11)21-17-20-15(10-23-17)13-9-19-14-6-2-1-5-12(13)14/h1-10,19H,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQJLYQIZDBDHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=CSC(=N3)NC(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

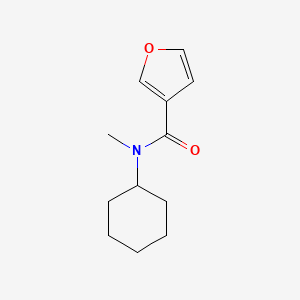
![N-methyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide](/img/structure/B7503628.png)

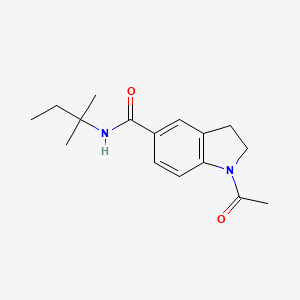
![4-(4-bromophenyl)-1-[(2-chlorophenyl)methyl]-6,6-dioxo-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one](/img/structure/B7503655.png)
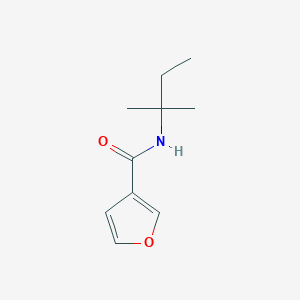
![2,4-Dichloro-5-[(3,4,5-trimethoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B7503663.png)
![3-(1H-indol-3-yl)-2-[(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)amino]propanoic acid](/img/structure/B7503674.png)
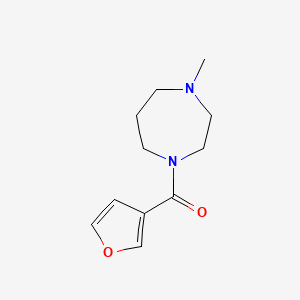
![Azetidin-1-yl-(7-methylimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7503692.png)
![4-[4-(1,1-Dioxo-1,2-thiazolidin-2-yl)benzoyl]piperazin-2-one](/img/structure/B7503699.png)
